(+)-Melilotocarpan A
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Overview
Description
(+)-Melilotocarpan A is a naturally occurring compound found in certain plants. It belongs to the class of organic compounds known as coumarins, which are characterized by a benzopyrone structure. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Melilotocarpan A typically involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate phenolic precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization. Chemical synthesis on an industrial scale requires optimization of reaction conditions, catalysts, and purification techniques to achieve cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
(+)-Melilotocarpan A undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding quinone derivative.
Reduction: Reduction reactions can yield dihydro derivatives of this compound.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted coumarins, depending on the specific reaction and conditions used.
Scientific Research Applications
(+)-Melilotocarpan A has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of certain pharmaceuticals and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of (+)-Melilotocarpan A involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets may include specific proteins and receptors that are critical for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with similar biological activities.
Esculetin: Another coumarin derivative with antioxidant properties.
Scopoletin: Known for its anti-inflammatory and antimicrobial effects.
Uniqueness
(+)-Melilotocarpan A is unique due to its specific structural features and the combination of biological activities it exhibits. Its distinct molecular interactions and pathways set it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
877932-12-2 |
---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
(6aS,11aS)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-4-ol |
InChI |
InChI=1S/C17H16O5/c1-19-9-3-4-10-12-8-21-17-11(16(12)22-14(10)7-9)5-6-13(20-2)15(17)18/h3-7,12,16,18H,8H2,1-2H3/t12-,16-/m1/s1 |
InChI Key |
YHSXPHNOIMTWTH-MLGOLLRUSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4O)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4O)OC |
Origin of Product |
United States |
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